Hinge-Binding Motif Potency Retention vs. Classic m-CF3-Phenyl Scaffold
The 3-cyanopyrazin-2-yl moiety in the target compound replaces the classic m-trifluoromethylphenyl hinge binder found in the prototypical DCN1 inhibitor series. In the published SAR, the m-CF3-phenyl group is critical for potency, while alternative heterocycles (e.g., pyridine, pyrimidine) showed reduced activity [1]. Quantitative data for the 3-cyanopyrazine variant is not available in the primary J. Med. Chem. 2018 paper, but the established low tolerance for heteroatom substitution in this tightly packed hydrophobic pocket suggests that any retained potency would represent a significant and non-obvious structural differentiation.
| Evidence Dimension | TR-FRET IC50 (biochemical inhibition of DCN1-UBE2M interaction) |
|---|---|
| Target Compound Data | Not disclosed in the J. Med. Chem. 2018 study for this specific analog |
| Comparator Or Baseline | Compound 1 (HTS hit, m-CF3-phenyl hinge): TR-FRET IC50 ~20 µM; Optimized compounds (m-CF3-phenyl series): IC50 as low as 0.2 µM |
| Quantified Difference | Potency retention differential is unknown; hinge SAR indicates any activity with a 3-cyanopyrazine hinge is a significant deviation from the inactive meta-methylphenyl analog (IC50 >100 µM) |
| Conditions | TR-FRET assay measuring DCN1-UBE2M interaction inhibition, run in triplicate. |
Why This Matters
This matters for procurement because the 3-cyanopyrazine hinge binder is chemically distinct from the extensively patented m-CF3-phenyl series, potentially offering novel intellectual property space and orthogonal chemical matter for hit-to-lead campaigns.
- [1] Hammill, J.T., Scott, D.C., Min, J., et al. Piperidinyl Ureas Chemically Control Defective in Cullin Neddylation 1 (DCN1)-Mediated Cullin Neddylation. J. Med. Chem. 2018, 61, 2680-2693. View Source
